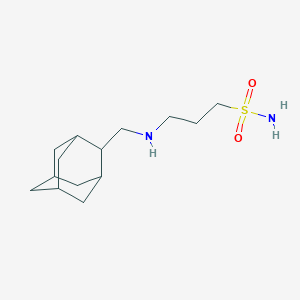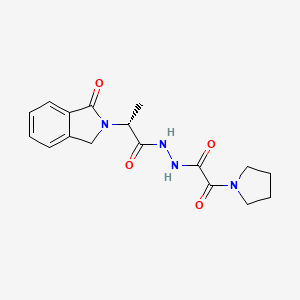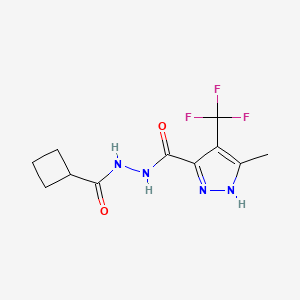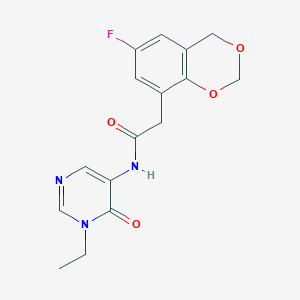
3-(2-Adamantylmethylamino)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Adamantylmethylamino)propane-1-sulfonamide, also known as AAPT, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Adamantylmethylamino)propane-1-sulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide-based compounds. However, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's limited solubility in water can make it difficult to work with in certain experiments. Additionally, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for 3-(2-Adamantylmethylamino)propane-1-sulfonamide research. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Another area of interest is its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action and to develop more effective methods for synthesizing and administering the compound.
Méthodes De Synthèse
3-(2-Adamantylmethylamino)propane-1-sulfonamide can be synthesized by reacting 2-adamantylmethylamine with propane-1-sulfonyl chloride in the presence of a base. The resulting product is 3-(2-Adamantylmethylamino)propane-1-sulfonamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 3-(2-Adamantylmethylamino)propane-1-sulfonamide can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
3-(2-adamantylmethylamino)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c15-19(17,18)3-1-2-16-9-14-12-5-10-4-11(7-12)8-13(14)6-10/h10-14,16H,1-9H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLRZMPCBCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylmethylamino)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)


![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)
![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)
![4-[2-(4-Acetamidophenyl)acetyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B7437946.png)

![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)